molecular formula C19H21Cl2N3O B4560208 N-(2,5-dichlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide

N-(2,5-dichlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide

Cat. No.: B4560208
M. Wt: 378.3 g/mol
InChI Key: ILIPJDVRYBHZPR-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C19H21Cl2N3O and its molecular weight is 378.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.1061677 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Screening

N-(2,5-dichlorophenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide and its derivatives have been synthesized and assessed for their biological activities. For instance, derivatives have been evaluated against various bacteria and fungi, showing moderate activity at certain concentrations. These findings highlight the compound's potential as a starting point for the development of new antimicrobial agents (J.V.Guna et al., 2009).

Molecular Interaction Studies

Research into the molecular interactions of related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with cannabinoid receptors, has provided insights into their binding affinities and mechanisms. These studies have contributed to the development of pharmacophore models for CB1 receptor ligands, indicating the compound's relevance in neurological research and potential therapeutic applications (J. Shim et al., 2002).

Catalytic Applications

This compound derivatives have also been explored for their catalytic properties. For example, l-piperazine-2-carboxylic acid derived N-formamides have shown high enantioselectivity as Lewis basic catalysts for the hydrosilylation of N-aryl imines, highlighting the versatility of piperazine derivatives in organic synthesis and catalysis (Zhouyu Wang et al., 2006).

Electrophysiologic and Cardioprotective Effects

Research on compounds structurally related to this compound has identified potential electrophysiologic and cardioprotective effects. Studies have demonstrated that such compounds can prolong the duration of the action potential and reduce the incidence of ventricular fibrillation following coronary artery re-perfusion, suggesting their potential use in treating cardiac arrhythmias (D. Dumez et al., 1989).

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O/c20-16-6-7-17(21)18(14-16)22-19(25)24-12-10-23(11-13-24)9-8-15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIPJDVRYBHZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.